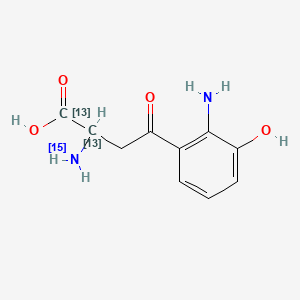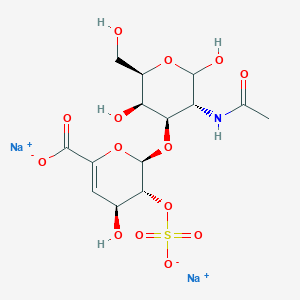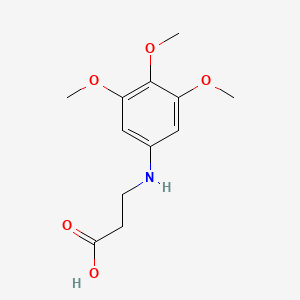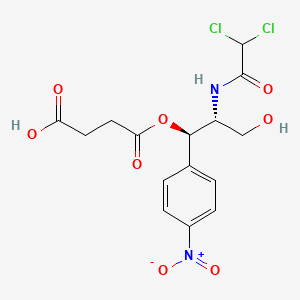
N,alpha-Dimethyl-d3-1,4-cyclohexadiene-1-ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7beta-Hydroxy cholesterol 3beta-acetate is a biochemical compound with the molecular formula C29H48O3 and a molecular weight of 444.69 . It is a derivative of cholesterol, specifically modified to include a hydroxyl group at the 7beta position and an acetate group at the 3beta position. This compound is primarily used in research settings, particularly in the fields of proteomics and lipidomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 7beta-Hydroxy cholesterol 3beta-acetate typically involves the enzymatic hydroxylation of 3beta-cholesterol acetate. The process includes dissolving 3beta-cholesterol acetate in a cosolvent and then subjecting it to hydroxylation using specific enzymes . This method is favored for its efficiency and environmental benefits, as it avoids the use of harsh chemicals and complex synthesis operations .
Industrial Production Methods: While the enzymatic method is commonly used in research laboratories, industrial production may involve more scalable techniques. These methods focus on optimizing reaction conditions to achieve high yields and purity, ensuring the compound is suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 7beta-Hydroxy cholesterol 3beta-acetate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 7beta position can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, converting it back to a simpler cholesterol derivative.
Substitution: The acetate group at the 3beta position can be substituted with other functional groups, altering the compound’s properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acetic anhydride (Ac2O) and pyridine are employed for acetylation reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 7-keto derivatives, while reduction can produce dehydroxylated cholesterol .
Scientific Research Applications
7beta-Hydroxy cholesterol 3beta-acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7beta-Hydroxy cholesterol 3beta-acetate involves its interaction with cellular membranes and enzymes involved in cholesterol metabolism. The hydroxyl group at the 7beta position allows the compound to participate in redox reactions, influencing cellular oxidative stress and signaling pathways . Additionally, the acetate group at the 3beta position can modulate the compound’s solubility and membrane affinity, affecting its biological activity .
Comparison with Similar Compounds
7beta-Hydroxycholesterol: Lacks the acetate group at the 3beta position, making it less soluble in organic solvents.
3beta-Hydroxycholest-5-en-7-one: An oxidized derivative with a ketone group at the 7 position, differing in its reactivity and biological effects.
Cholesteryl acetate: A simpler derivative with only an acetate group at the 3beta position, lacking the hydroxyl group at the 7beta position.
Uniqueness: 7beta-Hydroxy cholesterol 3beta-acetate is unique due to its dual functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyl and acetate groups allows for versatile chemical modifications and interactions with biological systems, making it a valuable tool in research .
Properties
Molecular Formula |
C29H48O3 |
|---|---|
Molecular Weight |
444.7 g/mol |
IUPAC Name |
[(3S,7R,8S,9R,10R,13R,14R,17S)-7-hydroxy-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H48O3/c1-18(2)8-7-9-19(3)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(32-20(4)30)16-21(28)17-26(27)31/h17-19,22-27,31H,7-16H2,1-6H3/t19-,22-,23-,24+,25+,26-,27-,28-,29+/m0/s1 |
InChI Key |
QRSNTERZEKNKIZ-PJCLOBKESA-N |
Isomeric SMILES |
C[C@@H](CCCC(C)C)[C@@H]1CC[C@H]2[C@@]1(CC[C@@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix[4]arene](/img/structure/B13827000.png)




![tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B13827023.png)



